molecular formula C15H12F2N2O2S B13034232 4,6-Difluoro-5-((4-methoxybenzyl)oxy)-1,3-dihydro-2H-benzo[D]imidazole-2-thione

4,6-Difluoro-5-((4-methoxybenzyl)oxy)-1,3-dihydro-2H-benzo[D]imidazole-2-thione

Cat. No.: B13034232
M. Wt: 322.3 g/mol
InChI Key: JQYXEMBKYXHSMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Difluoro-5-((4-methoxybenzyl)oxy)-1,3-dihydro-2H-benzo[D]imidazole-2-thione is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of fluorine atoms at the 4 and 6 positions, a methoxybenzyl group at the 5 position, and a thione group at the 2 position of the benzimidazole ring. These structural features impart unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Difluoro-5-((4-methoxybenzyl)oxy)-1,3-dihydro-2H-benzo[D]imidazole-2-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through nucleophilic substitution reactions, often using methoxybenzyl chloride in the presence of a base like potassium carbonate.

    Formation of the Thione Group: The thione group can be introduced by treating the benzimidazole derivative with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoro-5-((4-methoxybenzyl)oxy)-1,3-dihydro-2H-benzo[D]imidazole-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the thione group to a thiol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under reflux conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions can be conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-Difluoro-5-((4-methoxybenzyl)oxy)-1,3-dihydro-2H-benzo[D]imidazole-2-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of fluorine atoms often enhances the biological activity and metabolic stability of the compound.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets. Research is ongoing to determine its efficacy and safety in treating different diseases.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4,6-Difluoro-5-((4-methoxybenzyl)oxy)-1,3-dihydro-2H-benzo[D]imidazole-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms can enhance binding affinity and selectivity. The methoxybenzyl group may also contribute to the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: Similar in structure but with a difluoromethoxy group instead of a methoxybenzyl group.

    2-Mercaptobenzimidazole: Lacks the fluorine atoms and the methoxybenzyl group, making it less complex.

    4-Methoxyphenylboronic acid: Contains a methoxy group but lacks the benzimidazole core and fluorine atoms.

Uniqueness

4,6-Difluoro-5-((4-methoxybenzyl)oxy)-1,3-dihydro-2H-benzo[D]imidazole-2-thione is unique due to the combination of fluorine atoms, a methoxybenzyl group, and a thione group on the benzimidazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H12F2N2O2S

Molecular Weight

322.3 g/mol

IUPAC Name

4,6-difluoro-5-[(4-methoxyphenyl)methoxy]-1,3-dihydrobenzimidazole-2-thione

InChI

InChI=1S/C15H12F2N2O2S/c1-20-9-4-2-8(3-5-9)7-21-14-10(16)6-11-13(12(14)17)19-15(22)18-11/h2-6H,7H2,1H3,(H2,18,19,22)

InChI Key

JQYXEMBKYXHSMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C3C(=C2F)NC(=S)N3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.